1-(1H-Indol-3-yl)propan-1-one

Description

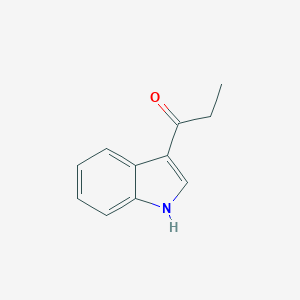

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(1H-indol-3-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-2-11(13)9-7-12-10-6-4-3-5-8(9)10/h3-7,12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMVYYLYKRGELJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CNC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20177107 | |

| Record name | 1-(1H-Indol-3-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20177107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22582-68-9 | |

| Record name | 1-(1H-Indol-3-yl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22582-68-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1H-Indol-3-yl)propan-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022582689 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 22582-68-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63929 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(1H-Indol-3-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20177107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1H-indol-3-yl)propan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.989 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(1H-Indol-3-yl)-1-propanone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TX4C2KN99X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(1H-Indol-3-yl)propan-1-one

CAS Number: 22582-68-9

This technical guide provides a comprehensive overview of the chemical properties, synthesis, spectral analysis, and known biological activities of 1-(1H-Indol-3-yl)propan-1-one, a compound of interest for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is an organic compound featuring an indole moiety linked to a propan-1-one group. Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 22582-68-9 | [1][2] |

| Molecular Formula | C₁₁H₁₁NO | [1][2] |

| Molecular Weight | 173.21 g/mol | [1][2] |

| IUPAC Name | This compound | |

| Synonyms | 3-Propionylindole |

Synthesis

A common and effective method for the synthesis of 3-acylindoles, such as this compound, is the Friedel-Crafts acylation of indole. This electrophilic aromatic substitution reaction typically involves the reaction of indole with an acylating agent in the presence of a Lewis acid catalyst.

Experimental Protocol: Friedel-Crafts Acylation

Materials:

-

Indole

-

Propanoyl chloride (or propanoic anhydride)

-

Anhydrous aluminum chloride (AlCl₃) or another suitable Lewis acid

-

Anhydrous dichloromethane (DCM) or other inert solvent

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated sodium chloride solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve indole in anhydrous DCM under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add anhydrous aluminum chloride to the stirred solution.

-

Add propanoyl chloride dropwise to the reaction mixture via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and water.

-

Extract the aqueous mixture with DCM (3 x 50 mL).

-

Combine the organic layers and wash successively with saturated sodium bicarbonate solution (2 x 50 mL), water (1 x 50 mL), and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.

Spectroscopic Data

The structural confirmation of this compound is achieved through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR | ¹³C NMR |

| Chemical Shift (δ, ppm) | Assignment |

| ~1.2 (t, 3H) | -CH₃ |

| ~3.0 (q, 2H) | -CH₂- |

| ~7.2-7.5 (m, 4H) | Aromatic CH |

| ~8.1 (s, 1H) | Indole C2-H |

| ~8.3 (d, 1H) | Indole C4-H |

| ~11.5 (br s, 1H) | Indole N-H |

Note: The exact chemical shifts and coupling constants may vary depending on the solvent and instrument used.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~3300 | N-H stretch (indole) |

| ~3100-3000 | Aromatic C-H stretch |

| ~2970-2850 | Aliphatic C-H stretch |

| ~1650 | C=O stretch (ketone) |

| ~1600-1450 | Aromatic C=C stretch |

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ at m/z 173. Key fragmentation patterns would likely involve the loss of the ethyl group ([M-29]⁺) and the propionyl group ([M-57]⁺), as well as characteristic fragmentation of the indole ring.

Biological Activity and Potential Applications

While research on the specific biological activities of this compound is ongoing, studies on its derivatives have revealed promising therapeutic potential, particularly in the field of oncology.

Anticancer Activity

A study on a tosylated derivative, 1-(1-tosyl-1H-indol-3-yl)propan-1-one, demonstrated significant cytotoxic effects against the A549 human lung cancer cell line.[2] The compound was found to induce apoptosis, a form of programmed cell death, in these cancer cells.[2]

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

-

Cell Culture: A549 cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of 1-(1-tosyl-1H-indol-3-yl)propan-1-one for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, the media is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Incubation: The plates are incubated for 3-4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader. Cell viability is calculated as a percentage of the control (untreated) cells.

Signaling Pathways

The precise signaling pathways through which this compound and its derivatives exert their biological effects are still under investigation. However, the induction of apoptosis by the tosylated derivative suggests the involvement of key apoptotic pathways.

Apoptosis Signaling Pathway:

The process of apoptosis is intricate and can be initiated through two primary pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. Both pathways converge on the activation of a cascade of proteases called caspases, which are the executioners of apoptosis.

Further research is warranted to fully elucidate the mechanism of action of this compound and its analogs and to explore their full therapeutic potential. This includes detailed studies on their effects on various signaling pathways, such as the NF-κB and MAPK pathways, which are often dysregulated in cancer and inflammatory diseases.

References

An In-depth Technical Guide on the Physical and Chemical Properties of 3-Propionylindole

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Propionylindole, scientifically known as 1-(1H-indol-3-yl)propan-1-one, is a chemical compound belonging to the indole family. The indole nucleus is a prevalent scaffold in numerous biologically active natural products and synthetic pharmaceuticals, exhibiting a wide range of therapeutic activities. This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 3-propionylindole, with a focus on its synthesis, spectral characteristics, and potential as a modulator of cellular pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Physical and Chemical Properties

The fundamental physical and chemical properties of 3-propionylindole (this compound) are summarized in the table below. These properties are crucial for its handling, characterization, and application in various experimental settings.

| Property | Value | Reference |

| CAS Number | 22582-68-9 | [1] |

| Molecular Formula | C₁₁H₁₁NO | [1] |

| Molecular Weight | 173.21 g/mol | [1] |

| Melting Point | 157-158 °C | [2] |

| Boiling Point | 343.4 ± 15.0 °C (Predicted) | [2] |

| Density | 1.155 ± 0.06 g/cm³ (Predicted) | [2] |

| Appearance | Solid | |

| Solubility | Soluble in organic solvents such as methylene chloride. | [3] |

Spectroscopic Data

The structural elucidation of 3-propionylindole is dependent on various spectroscopic techniques. Below is a summary of the expected and reported spectral data.

Infrared (IR) Spectroscopy

The IR spectrum of 3-propionylindole is characterized by absorption bands corresponding to its key functional groups.

| Functional Group | Wavenumber (cm⁻¹) | Description |

| N-H Stretch | ~3400 | Aromatic amine |

| C=O Stretch | ~1640-1680 | Conjugated ketone |

| C=C Stretch | ~1600 | Aromatic ring |

| C-H Stretch | ~2850-3000 | Aliphatic and aromatic |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the detailed structure of the molecule. The chemical shifts are influenced by the electronic environment of the protons and carbon atoms.

¹H NMR: The spectrum will show signals for the aromatic protons of the indole ring, the N-H proton, and the protons of the propionyl group (a triplet for the methyl group and a quartet for the methylene group).

¹³C NMR: The spectrum will display signals for the carbonyl carbon, the carbons of the indole ring, and the aliphatic carbons of the propionyl side chain.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The molecular ion peak (M+) for 3-propionylindole would be observed at an m/z corresponding to its molecular weight (173.21).

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Acylation

A common and effective method for the synthesis of 3-acylindoles is the Friedel-Crafts acylation of indole. This electrophilic aromatic substitution reaction introduces an acyl group at the electron-rich C3 position of the indole ring.

Materials:

-

Indole

-

Propionyl chloride or Propionic anhydride

-

Lewis acid catalyst (e.g., AlCl₃, SnCl₄, or In(OTf)₃)

-

Anhydrous solvent (e.g., methylene chloride, carbon disulfide)

-

Ice bath

-

Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel)

-

Reagents for workup (e.g., ice, hydrochloric acid, sodium bicarbonate solution, water)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Solvent for purification (e.g., ethanol or a mixture of ethyl acetate and hexane)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the Lewis acid (e.g., 1.1 equivalents of AlCl₃) in the anhydrous solvent (e.g., methylene chloride) and cool the mixture in an ice bath.

-

To this cooled suspension, add propionyl chloride (1.0 equivalent) dropwise via a dropping funnel. Stir the mixture for 15-30 minutes to allow for the formation of the acylium ion complex.

-

Dissolve indole (1.0 equivalent) in the anhydrous solvent and add this solution dropwise to the reaction mixture, maintaining the temperature at 0-5 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for a specified time (monitoring by TLC is recommended) until the starting material is consumed.

-

Carefully quench the reaction by pouring the mixture onto crushed ice containing concentrated hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with the solvent (e.g., methylene chloride).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by recrystallization (e.g., from ethanol) or column chromatography on silica gel to afford pure this compound.

Biological Activity and Signaling Pathways

Derivatives of 3-propionylindole have demonstrated significant biological activities, particularly in the realm of oncology. The N-tosylated derivative of this compound has been shown to exhibit cytotoxic effects against human lung cancer cells (A549) by inducing apoptosis.

Anticancer Activity and Apoptosis Induction

Studies have indicated that N-tosyl-3-propionylindole can inhibit the growth of A549 lung cancer cells and promote programmed cell death, or apoptosis. This process is characterized by distinct morphological changes, including cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. Flow cytometry analysis has confirmed the induction of apoptosis in cells treated with this compound.

The mechanism of apoptosis induction by indole derivatives often involves the activation of a cascade of enzymes known as caspases. This can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway. Evidence suggests that indole compounds can modulate the expression of proteins from the Bcl-2 family, which are key regulators of the intrinsic apoptotic pathway.

This diagram illustrates a plausible mechanism where the N-tosylated derivative of 3-propionylindole downregulates the anti-apoptotic protein Bcl-2 and upregulates the pro-apoptotic protein Bax. This shift in the Bcl-2/Bax ratio leads to the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and the downstream executioner caspase-3, ultimately leading to apoptosis.

Conclusion

3-Propionylindole, or this compound, is a molecule of significant interest due to the established biological activities of the indole scaffold. This guide has provided a detailed summary of its physical and chemical properties, spectroscopic data, and a robust protocol for its synthesis. Furthermore, the documented anticancer activity of its derivatives, which involves the induction of apoptosis through the modulation of key signaling pathways, highlights its potential as a lead compound in drug discovery. The information compiled here serves as a foundational resource for further investigation into the therapeutic applications of 3-propionylindole and its analogues.

References

An In-depth Technical Guide to 1-(1H-Indol-3-yl)propan-1-one

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 1-(1H-Indol-3-yl)propan-1-one, tailored for researchers, scientists, and professionals in drug development.

Core Molecular Data

This compound is an organic compound featuring an indole moiety connected to a propan-1-one group at the 3-position of the indole ring. The indole structure, a fusion of a benzene and a pyrrole ring, is a common scaffold in biologically active compounds.

| Property | Data |

| Molecular Formula | C₁₁H₁₁NO |

| Molecular Weight | 173.21 g/mol |

| IUPAC Name | This compound |

| CAS Number | 22582-68-9 |

| Canonical SMILES | CCC(=O)C1=CNC2=CC=CC=C21 |

| InChI | InChI=1S/C11H11NO/c1-2-11(13)9-7-12-10-6-4-3-5-8(9)10/h3-7,12H,2H2,1H3 |

| InChIKey | KMVYYLYKRGELJE-UHFFFAOYSA-N |

Molecular Structure Visualization

The following diagram illustrates the two-dimensional chemical structure of this compound.

Caption: 2D structure of this compound.

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Acylation

Materials:

-

Indole

-

Propionyl chloride (or propionic anhydride)

-

A Lewis acid catalyst (e.g., AlCl₃, SnCl₄, BF₃·OEt₂)

-

Anhydrous solvent (e.g., dichloromethane (DCM), carbon disulfide (CS₂), nitrobenzene)

-

Sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve indole in the anhydrous solvent.

-

Cool the solution to 0 °C in an ice bath.

-

Add the Lewis acid catalyst portion-wise to the stirred solution under a nitrogen atmosphere.

-

To this mixture, add a solution of propionyl chloride in the anhydrous solvent dropwise via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (typically monitored by TLC for the disappearance of the starting material).

-

Upon completion, carefully quench the reaction by pouring the mixture into ice-cold water.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash successively with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.

Characterization: The structure and purity of the synthesized compound can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Signaling Pathways and Biological Activity

The direct biological activity and specific signaling pathway modulation by this compound are not extensively documented in the public domain. However, the indole nucleus is a well-established pharmacophore present in numerous biologically active compounds, including anti-inflammatory agents, anticancer drugs, and antivirals.

Derivatives of indole are known to interact with a variety of biological targets and signaling pathways. For instance, some indole-containing molecules have been shown to:

-

Inhibit tubulin polymerization: This is a mechanism of action for several anticancer drugs.

-

Act as antagonists or agonists for various receptors: Including serotonin (5-HT) receptors, which are crucial in neuroscience.

-

Inhibit protein kinases: Many kinase inhibitors used in cancer therapy feature an indole scaffold.

-

Modulate inflammatory pathways: By affecting enzymes like cyclooxygenase (COX) or transcription factors like NF-κB.

Given the structural similarity to other biologically active indoles, it is plausible that this compound could exhibit biological activity. However, specific experimental evidence is required to confirm its effects on any particular signaling pathway. Further research, including in vitro and in vivo studies, would be necessary to elucidate its pharmacological profile.

The workflow for investigating the potential biological activity and signaling pathway of a novel indole compound like this compound would typically follow the logical progression outlined below.

Caption: Drug discovery workflow for a novel compound.

Technical Guide: 1-(1H-indol-3-yl)propan-2-one

IUPAC Name: 1-(1H-indol-3-yl)propan-2-one

Chemical Formula: C₁₁H₁₁NO

This technical guide provides an in-depth overview of the indole derivative, 1-(1H-indol-3-yl)propan-2-one, also known as 3-indolylacetone. This document is intended for researchers, scientists, and drug development professionals, offering a summary of its synthesis, potential biological activities, and relevant experimental protocols.

Introduction

Indole and its derivatives are a significant class of heterocyclic compounds that are ubiquitous in nature and form the core structure of many biologically active molecules.[1] These compounds have garnered substantial interest in medicinal chemistry due to their wide-ranging pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. 1-(1H-indol-3-yl)propan-2-one is a naturally occurring indole derivative found in plants such as Solanum lycopersicum (tomato). Its structural similarity to other biologically active indoles suggests its potential as a valuable scaffold in drug discovery and development.

Synthesis

While a specific, detailed, and publicly available protocol for the direct synthesis of 1-(1H-indol-3-yl)propan-2-one is not extensively documented in the reviewed literature, its synthesis can be approached through established methods for C3-alkylation of indoles. A common strategy involves the reaction of indole with a suitable three-carbon electrophile.

One plausible synthetic route is the Friedel-Crafts acylation of indole with propionyl chloride, which would yield 1-(1H-indol-3-yl)propan-1-one. Subsequent rearrangement or alternative synthetic strategies would be necessary to obtain the desired 2-propanone isomer.

Another potential method is the Fischer indole synthesis , a versatile reaction for creating indoles from a phenylhydrazine and an aldehyde or ketone. For 1-(1H-indol-3-yl)propan-2-one, this would involve the reaction of a suitably substituted hydrazine with a ketone precursor.

A general representation of a synthetic workflow for indole derivatives is provided below.

References

A Technical Guide to the Synthesis of 1-(1H-Indol-3-yl)propan-1-one

Introduction

1-(1H-Indol-3-yl)propan-1-one, also commonly known as 3-propionylindole, is a key chemical intermediate found in the synthetic pathways of various biologically active compounds and pharmaceuticals. The indole moiety is a privileged scaffold in medicinal chemistry, and its functionalization at the C-3 position is a critical step in the elaboration of more complex molecular architectures. This technical guide provides a comprehensive review of the primary synthetic methodologies for preparing this compound, with a focus on reaction conditions, quantitative outcomes, and detailed experimental protocols for researchers in organic synthesis and drug development.

The predominant method for synthesizing this compound is the Friedel-Crafts acylation of indole.[1] This electrophilic aromatic substitution reaction typically involves the reaction of indole with an acylating agent, such as propionyl chloride or propionic anhydride, in the presence of a catalyst.[2][3] Due to the high nucleophilicity of the indole ring, particularly at the C-3 position, these reactions are generally regioselective and efficient.[4] However, the acidic conditions often employed can lead to side reactions, necessitating the development of milder and more selective catalytic systems.[4] This guide explores various catalysts, from traditional Lewis acids to modern organocatalysts and green solvent systems, providing a comparative analysis to aid in method selection.

Synthetic Methodologies: A Comparative Overview

The synthesis of this compound is dominated by the Friedel-Crafts acylation reaction. The choice of catalyst, solvent, and acylating agent significantly influences the reaction's efficiency, yield, and environmental impact.

Lewis Acid Catalyzed Friedel-Crafts Acylation

Traditional Friedel-Crafts acylation utilizes strong Lewis acids like aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂) to activate the acylating agent.[1][5] A significant advancement in this area is the use of dialkylaluminum chlorides, which allows the reaction to proceed under mild conditions without the need for N-H protection of the indole ring.[2] Diethylaluminum chloride (Et₂AlCl), in particular, has demonstrated high efficiency for the 3-acylation of indoles.[2]

Organocatalyzed Friedel-Crafts Acylation

To circumvent the issues associated with harsh Lewis acids, organocatalytic methods have been developed. 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) has been identified as an effective nucleophilic organocatalyst for the regioselective C-3 acylation of indoles, offering high yields under milder conditions.[6] This approach avoids the use of metals and the often-problematic aqueous work-ups associated with traditional Lewis acids.

"Green" Synthetic Approaches

In recent years, a focus on sustainable chemistry has led to the development of more environmentally friendly protocols. One such method employs zinc oxide (ZnO), an inexpensive and easy-to-handle catalyst, in an ionic liquid medium for the acylation of indoles.[4] Another innovative approach utilizes a deep eutectic solvent (DES), specifically [CholineCl][ZnCl₂]₃, which functions as both the catalyst and the solvent.[3] This method, often enhanced by microwave irradiation, significantly reduces reaction times and avoids the use of volatile organic solvents.[3]

Data Presentation: Comparison of Synthetic Methods

The following table summarizes the quantitative data for various methods used in the synthesis of 3-acylindoles, providing a basis for comparison.

| Method | Catalyst | Acylating Agent | Solvent | Conditions | Yield (%) | Reference |

| Dialkylaluminum Chloride | Diethylaluminum chloride (Et₂AlCl) | Acyl Chlorides | CH₂Cl₂ | Mild | High (up to 86%) | [2] |

| Zinc Oxide in Ionic Liquid | Zinc Oxide (ZnO) | Acyl Chlorides | Ionic Liquid | Mild | Good to High | [4] |

| Deep Eutectic Solvent | [CholineCl][ZnCl₂]₃ | Propionic Anhydride | [CholineCl][ZnCl₂]₃ | 120 °C, 10 min, MW | High | [3] |

| Organocatalysis | DBN | Acyl Halides | Toluene | Reflux | High | [6] |

Mandatory Visualizations

Diagrams created using the DOT language provide a clear visual representation of the reaction workflow and underlying mechanism.

References

- 1. jk-sci.com [jk-sci.com]

- 2. A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride [organic-chemistry.org]

- 3. An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl 2 ] 3 ) - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03551E [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

In-Depth Technical Guide: Safety, Handling, and MSDS for 3-Propionylindole

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document has been compiled from publicly available safety data and general laboratory safety protocols. No specific, comprehensive Safety Data Sheet (SDS) from a manufacturer was available for 3-propionylindole (CAS No. 22582-68-9) at the time of publication. The information provided herein should be used as a guide and supplemented by a thorough, substance-specific risk assessment before handling.

Chemical Identification

| Identifier | Value |

| Common Name | 3-Propionylindole |

| Systematic Name | 1-(1H-indol-3-yl)propan-1-one |

| CAS Number | 22582-68-9 |

| Molecular Formula | C₁₁H₁₁NO |

| Molecular Weight | 173.21 g/mol |

| Structure | (A structural representation would be included here in a full whitepaper) |

Hazard Identification and Classification

3-Propionylindole is classified as a hazardous substance. The following table summarizes its hazard statements as per the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

| Hazard Class | GHS Hazard Statement | Signal Word |

| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed | Warning |

| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation | Warning |

| Serious eye damage/eye irritation (Category 1) | H318: Causes serious eye damage | Danger |

| Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | H335: May cause respiratory irritation | Warning |

Hazard Pictograms:

(Pictograms for "Corrosion," "Exclamation Mark," and "Health Hazard" would be displayed here in a full whitepaper)

Safe Handling and Storage

Due to the hazardous nature of 3-propionylindole, stringent adherence to safety protocols is mandatory.

3.1. Handling:

-

Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]

-

Avoid the generation and inhalation of dust.[1]

-

Prevent contact with skin and eyes by wearing appropriate personal protective equipment.

-

Keep away from sources of ignition as many organic substances are flammable.[1]

-

Wash hands thoroughly after handling.

3.2. Storage:

-

Store in a tightly sealed, clearly labeled container.

-

Keep in a cool, dry, and well-ventilated area.

-

Store separately from incompatible materials such as strong oxidizing agents.

-

Follow all institutional and regulatory guidelines for the storage of hazardous materials.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary defense against exposure. The following table outlines the recommended PPE for handling 3-propionylindole.

| PPE Category | Specific Recommendations | Rationale |

| Eye and Face Protection | Chemical safety goggles are mandatory. A face shield should be worn in situations with a splash hazard.[2] | To protect eyes from dust particles and potential splashes, which can cause serious eye damage. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene) should be worn. Inspect gloves for integrity before each use. | To prevent skin contact, as the compound is a known skin irritant.[2] |

| Body Protection | A full-length, buttoned laboratory coat is mandatory. For tasks with a higher risk of splashes or spills, a chemically resistant apron or coveralls are recommended.[2] | To protect skin and clothing from contamination. |

| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If dust generation is unavoidable and engineering controls are insufficient, a NIOSH-approved respirator with a particulate filter (N95 or higher) may be necessary. | To prevent inhalation of airborne particles that can cause respiratory irritation. |

| Footwear | Closed-toe shoes that fully cover the feet are required. | Standard laboratory practice to protect against spills.[3] |

First Aid Measures

In the event of exposure, immediate and appropriate action is critical.

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately flush the eyes with large amounts of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[4][5] Seek immediate medical attention from an eye specialist.[5] Do not rub the eye.[5] |

| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[4] Remove contaminated clothing. If irritation persists, seek medical attention. |

| Inhalation | Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. Seek medical attention if respiratory irritation or other symptoms persist. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |

Accidental Release and Disposal

6.1. Accidental Release:

-

Evacuate the area and ensure adequate ventilation.

-

Wear appropriate PPE as outlined in Section 4.

-

For small spills of solid material, carefully sweep up the material to avoid generating dust and place it in a sealed, labeled container for disposal.

-

Prevent the material from entering drains or waterways.

6.2. Disposal:

-

Dispose of 3-propionylindole and any contaminated materials as hazardous waste.[6]

-

All waste must be packaged in containers that are compatible with the material.[7]

-

Follow all local, state, and federal regulations for hazardous waste disposal.[6][8] Do not dispose of down the drain.[1]

Toxicological Information

| Effect | Description |

| Acute Oral Toxicity | Harmful if swallowed. |

| Skin Irritation | Causes skin irritation upon contact. |

| Eye Damage | Causes serious, potentially irreversible, eye damage. |

| Respiratory Irritation | May cause irritation to the respiratory tract upon inhalation of dust. |

No information was found regarding carcinogenicity, mutagenicity, or reproductive toxicity. As with any chemical with incomplete toxicological data, it should be handled with the utmost caution, assuming high potency.

Experimental Protocols and Visualizations

8.1. Standard Handling Protocol Workflow

The following diagram illustrates a standard workflow for safely handling 3-propionylindole in a laboratory setting.

Caption: Standard laboratory workflow for handling 3-propionylindole.

8.2. Emergency Response Logic for Accidental Exposure

This diagram outlines the logical steps to be taken in the event of an accidental exposure to 3-propionylindole.

Caption: Emergency first aid response for exposure to 3-propionylindole.

References

- 1. scienceready.com.au [scienceready.com.au]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 5. Chemical splash in the eye: First aid - Mayo Clinic [mayoclinic.org]

- 6. Handling Waste – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]

- 7. nipissingu.ca [nipissingu.ca]

- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]

Solubility Profile of 1-(1H-Indol-3-yl)propan-1-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 1-(1H-Indol-3-yl)propan-1-one in dimethyl sulfoxide (DMSO) and other common laboratory solvents. Due to the limited availability of direct quantitative solubility data for this specific compound in publicly accessible literature, this document aggregates information on its physicochemical properties, solubility data of structurally related indole derivatives, and standardized experimental protocols for solubility determination.

Core Compound Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for understanding its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁NO | PubChem |

| Molecular Weight | 173.21 g/mol | PubChem[1] |

| Predicted LogP | 2.76 | ChemSrc[2] |

| Melting Point | 157-158 °C | ChemSrc[2] |

Solubility in DMSO and Other Solvents

The following table summarizes the solubility of several related indole compounds in various solvents, which can serve as a valuable reference for estimating the solubility of this compound.

| Compound | Solvent | Solubility |

| (1H-Indol-3-ylmethyl)propanedioic acid | DMSO | Enhanced solubility |

| (1H-Indol-3-ylmethyl)propanedioic acid | Ethanol | Enhanced solubility |

| 1H-Indole-3-propanamide, N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl) | DMSO | 75 mg/mL |

| 1H-Indole-3-propanamide, N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl) | Ethanol | 5 mg/mL |

| (1H-Indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone | DMSO | 33 mg/mL |

| (1H-Indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone | DMF | 50 mg/mL |

| (1H-Indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone | Ethanol | 17 mg/mL |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a solid organic compound, such as this compound, in various solvents. This method is based on the common "shake-flask" technique.

Objective: To determine the approximate solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., DMSO, water, ethanol, methanol, acetone, acetonitrile)

-

Analytical balance

-

Vials with screw caps

-

Vortex mixer

-

Orbital shaker or rotator

-

Constant temperature bath or incubator

-

Centrifuge

-

Micropipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a pre-weighed vial. The excess solid is necessary to ensure a saturated solution is formed.

-

Record the initial mass of the compound.

-

Add a known volume of the desired solvent to the vial.

-

Securely cap the vial.

-

-

Equilibration:

-

Place the vials in an orbital shaker or rotator within a constant temperature bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. The solution should be in constant contact with the excess solid.

-

-

Phase Separation:

-

After the equilibration period, remove the vials and allow the undissolved solid to settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a micropipette.

-

Dilute the aliquot with a known volume of a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, against a pre-prepared calibration curve of known concentrations of this compound.

-

-

Calculation of Solubility:

-

Calculate the concentration of the undiluted saturated solution based on the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Experimental Workflow Diagram

The following diagram illustrates the general workflow for determining the solubility of a compound using the shake-flask method.

References

Spectroscopic Data Overview for 1-(1H-Indol-3-yl)propan-1-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Compound Overview

Compound Name: 1-(1H-Indol-3-yl)propan-1-one Molecular Formula: C₁₁H₁₁NO[1][2] Molecular Weight: 173.21 g/mol [1][2] CAS Number: 22582-68-9[1][3]

Structure:

Spectroscopic Data Summary

Detailed experimental spectra for this compound are not available in comprehensive public databases. The following tables present predicted data and data from closely related analogs to guide researchers in their analytical endeavors.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.2 | d | 1H | H-4 |

| ~7.8 | s | 1H | H-2 |

| ~7.4 | d | 1H | H-7 |

| ~7.2 | m | 2H | H-5, H-6 |

| ~3.0 | q | 2H | -CH₂- (Propanoyl) |

| ~1.2 | t | 3H | -CH₃ (Propanoyl) |

| ~8.1 (broad s) | 1H | NH | Indole NH |

Note: Predicted values are based on standard chemical shift tables and data from similar indole structures. Actual values may vary depending on the solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~200 | C=O (Ketone) |

| ~137 | C-7a |

| ~126 | C-3a |

| ~123 | C-6 |

| ~122 | C-4 |

| ~121 | C-5 |

| ~115 | C-3 |

| ~112 | C-7 |

| ~130 | C-2 |

| ~32 | -CH₂- (Propanoyl) |

| ~9 | -CH₃ (Propanoyl) |

Note: Predicted values are based on standard chemical shift tables and data from similar indole structures.

Table 3: Expected FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, Broad | N-H Stretch |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2950-2850 | Medium | Aliphatic C-H Stretch |

| ~1650 | Strong | C=O Stretch (Ketone) |

| ~1600, ~1450 | Medium-Strong | C=C Stretch (Aromatic) |

| ~740 | Strong | C-H Bend (ortho-disubstituted) |

Table 4: Expected Mass Spectrometry Fragmentation

| m/z | Possible Fragment Ion |

| 173 | [M]⁺ (Molecular Ion) |

| 144 | [M - COCH₃]⁺ |

| 116 | [M - COCH₂CH₃]⁺ |

| 130 | [Indole-C≡O]⁺ |

Note: Fragmentation patterns are predicted based on typical fragmentation of indole alkaloids and ketones.

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Cap the NMR tube and gently invert to ensure a homogeneous solution.

¹H NMR Acquisition Parameters (Typical):

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-64 (depending on sample concentration).

-

Relaxation Delay: 1-5 seconds.

-

Spectral Width: 0-12 ppm.

-

Temperature: 298 K.

¹³C NMR Acquisition Parameters (Typical):

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-220 ppm.

-

Temperature: 298 K.

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the solvent peak or the internal standard (TMS at 0 ppm).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons of the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FT-IR spectrometer.

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the solid sample with an agate mortar and pestle.

-

Add approximately 100-200 mg of dry potassium bromide (KBr) powder and mix thoroughly.

-

Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.

Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder of the spectrometer.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

Data Analysis:

-

Identify the characteristic absorption bands and compare their wavenumbers to correlation tables to identify the functional groups (e.g., N-H, C=O, C-H aromatic, C-H aliphatic).

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

GC-MS Parameters (Typical):

-

Injection Volume: 1 µL.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 10 °C/min.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

MS Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

Data Analysis:

-

Identify the molecular ion peak ([M]⁺) to confirm the molecular weight.

-

Analyze the fragmentation pattern to identify characteristic fragment ions.

-

Compare the obtained mass spectrum with spectral libraries for potential identification.

Experimental Workflow and Signaling Pathways

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-(1H-Indol-3-yl)propan-1-one

Introduction

1-(1H-Indol-3-yl)propan-1-one, also known as 3-propionylindole, is a key intermediate in the synthesis of various biologically active compounds and pharmaceuticals. The indole nucleus is a prevalent scaffold in medicinal chemistry, and its functionalization at the C3 position is a common strategy for the development of new therapeutic agents. This document provides detailed protocols for the synthesis of this compound from indole precursors, primarily through Friedel-Crafts acylation, a fundamental reaction in organic chemistry for the formation of carbon-carbon bonds between aromatic rings and acyl groups.[1][2] The methods described are suitable for researchers and scientists in organic synthesis and drug development.

General Reaction Scheme: Friedel-Crafts Acylation of Indole

The most common and direct method for the synthesis of this compound is the Friedel-Crafts acylation of indole. This reaction involves the electrophilic aromatic substitution of an acyl group onto the electron-rich indole ring, predominantly at the C3 position.[3][4] The reaction can be carried out using either propionyl chloride or propionic anhydride as the acylating agent in the presence of a Lewis acid catalyst.[1][5]

Experimental Protocols

Two primary protocols for the Friedel-Crafts acylation of indole to produce this compound are detailed below. These methods differ in the choice of acylating agent and catalyst, offering flexibility based on available reagents and desired reaction conditions.

Protocol 1: Acylation using Propionyl Chloride and Diethylaluminum Chloride

This method utilizes the mild Lewis acid diethylaluminum chloride (Et2AlCl), which allows for high regioselectivity at the C3 position of indole without the need for N-protection, even for indoles with acid-sensitive functional groups.[3]

Materials:

-

Indole

-

Propionyl chloride

-

Diethylaluminum chloride (Et2AlCl)

-

Dichloromethane (CH2Cl2), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask, nitrogen inlet)

-

Magnetic stirrer and stirring bar

-

Ice bath

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve indole (1.0 equivalent) in anhydrous dichloromethane.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Lewis Acid: To the cooled solution, add diethylaluminum chloride (1.1 equivalents) dropwise while maintaining the temperature at 0 °C. Stir the mixture for 15 minutes.

-

Addition of Acylating Agent: Add propionyl chloride (1.1 equivalents) dropwise to the reaction mixture at 0 °C.

-

Reaction: Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

-

Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at 0 °C.

-

Work-up: Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure this compound.

Protocol 2: Acylation using Propionic Anhydride and Boron Trifluoride Etherate

This protocol employs boron trifluoride etherate (BF3·OEt2) as the Lewis acid catalyst with propionic anhydride as the acylating agent. This method is also highly regioselective for the C3 position of indole.[5]

Materials:

-

Indole

-

Propionic anhydride

-

Boron trifluoride etherate (BF3·OEt2)

-

Dichloromethane (CH2Cl2), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na2SO4)

-

Standard laboratory glassware

-

Magnetic stirrer and stirring bar

-

Ice bath

Procedure:

-

Reaction Setup: To a solution of indole (1.0 equivalent) in anhydrous dichloromethane, add propionic anhydride (1.5 equivalents).

-

Cooling: Cool the mixture to 0 °C in an ice bath.

-

Addition of Catalyst: Add boron trifluoride etherate (2.0 equivalents) dropwise to the stirred solution at 0 °C.

-

Reaction: Stir the reaction mixture at room temperature for approximately 1 hour, or until completion as monitored by TLC.

-

Quenching: Quench the reaction by the addition of water.

-

Work-up: Extract the product with dichloromethane. Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Purification: Purify the resulting crude product by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to yield the pure product.

Data Presentation

The following table summarizes quantitative data for the synthesis of this compound using different methodologies.

| Method | Acylating Agent | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Protocol 1 Analog | Propionyl chloride | Et2AlCl | CH2Cl2 | 0 | - | High | [3] |

| Protocol 2 | Propionic anhydride | BF3·OEt2 | CH2Cl2 | 0 to RT | 1 | 91 | [5] |

| Green Method | Propionic anhydride | [CholineCl][ZnCl2]3 | Neat | 120 (MW) | 0.17 | >90 | [6] |

Visualizations

Synthetic Workflow Diagrams

The following diagrams illustrate the experimental workflows for the synthesis of this compound.

Caption: Workflow for Protocol 1.

Caption: Workflow for Protocol 2.

Reaction Mechanism

The following diagram illustrates the general mechanism of the Friedel-Crafts acylation of indole.

Caption: Friedel-Crafts acylation mechanism.

References

- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 2. jk-sci.com [jk-sci.com]

- 3. A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride [organic-chemistry.org]

- 4. bhu.ac.in [bhu.ac.in]

- 5. mdpi.com [mdpi.com]

- 6. An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl 2 ] 3 ) - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03551E [pubs.rsc.org]

Application Note: A Detailed Protocol for the Friedel-Crafts Acylation of Indole

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Friedel-Crafts acylation is a fundamental and powerful method in organic synthesis for introducing an acyl group onto an aromatic ring.[1] This electrophilic aromatic substitution reaction is widely used to synthesize aromatic ketones, which are valuable intermediates in the production of pharmaceuticals and other fine chemicals. For heteroaromatic compounds like indole, the reaction typically proceeds with high regioselectivity at the electron-rich C3 position of the pyrrole ring.[2][3]

This document provides a detailed laboratory protocol for the Friedel-Crafts acylation of indole. It includes a comparative summary of various reaction conditions, a step-by-step experimental procedure, and diagrams illustrating the reaction mechanism and experimental workflow.

Comparative Data of Acylation Conditions for Indoles

The choice of Lewis acid, acylating agent, and solvent significantly impacts the reaction's efficiency and yield. The following table summarizes various reported conditions for the C3-acylation of indoles to provide a comparative overview for reaction optimization.

| Indole Substrate | Acylating Agent | Lewis Acid / Catalyst | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |

| Indole | Acetyl chloride | Et₂AlCl | CH₂Cl₂ | 0.5 | 0 to rt | 86 | [4] |

| Indole | Benzoyl chloride | Et₂AlCl | CH₂Cl₂ | 0.5 | 0 to rt | 94 | [4] |

| Indole | Propanoyl chloride | SnCl₄ | CH₂Cl₂ | 1 | rt | 95 | [2][3] |

| Indole | Acetyl chloride | AlCl₃ | CS₂ | 1 | rt | 80 | [2] |

| N-Methylindole | Benzoyl chloride | DBN (20 mol%) | Toluene | 8 | 100 | 65 | [5] |

| 1,2-Dimethylindole | Benzoyl chloride | DBN (20 mol%) | Toluene | 2 | 100 | 88 | [5] |

| Indole | Acetic anhydride | BF₃·OEt₂ | N/A | 0.5 | rt | 95 | [6] |

Abbreviations: Et₂AlCl (Diethylaluminum chloride), SnCl₄ (Tin(IV) chloride), AlCl₃ (Aluminum chloride), DBN (1,5-Diazabicyclo[4.3.0]non-5-ene), BF₃·OEt₂ (Boron trifluoride etherate), CH₂Cl₂ (Dichloromethane), CS₂ (Carbon disulfide), rt (room temperature).

Reaction Mechanism

The Friedel-Crafts acylation proceeds via the generation of a highly electrophilic acylium ion from an acyl chloride or anhydride in the presence of a Lewis acid catalyst.[7] This ion is then attacked by the nucleophilic indole ring.

Caption: The mechanism of Friedel-Crafts acylation on an indole ring.

The ketone product is a moderate Lewis base and forms a complex with the Lewis acid, necessitating the use of stoichiometric amounts of the catalyst.[1] This complex is subsequently hydrolyzed during aqueous workup to yield the final acylated product.[1]

Detailed Experimental Protocol

This protocol describes the acylation of indole with an acyl chloride using diethylaluminum chloride (Et₂AlCl) as the Lewis acid, a method noted for its high yield and applicability to indoles without requiring N-H protection.[4]

Materials and Equipment

-

Reagents: Indole, Acyl chloride (e.g., acetyl chloride, benzoyl chloride), Diethylaluminum chloride (solution in hexanes, e.g., 1.0 M), Dichloromethane (CH₂Cl₂, anhydrous), Saturated sodium bicarbonate solution (NaHCO₃), Brine (saturated NaCl solution), Concentrated Hydrochloric acid (HCl), Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), Deionized water.

-

Equipment: Round-bottom flask, Magnetic stirrer and stir bar, Addition funnel, Septa, Nitrogen or Argon gas inlet, Ice bath, Separatory funnel, Rotary evaporator, Glassware for column chromatography (column, flasks), TLC plates and chamber.

Safety Precautions

-

Handle all reagents in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE): safety goggles, lab coat, and gloves.

-

Diethylaluminum chloride (Et₂AlCl) is pyrophoric and reacts violently with water. It must be handled under an inert atmosphere (Nitrogen or Argon).

-

Acyl chlorides are corrosive and lachrymators (cause tearing).[8][9] Avoid inhalation of vapors and contact with skin.

-

Dichloromethane is a suspected carcinogen.[9] Handle with care.

-

The reaction quench is exothermic. Perform the addition of the reaction mixture to the ice/acid mixture slowly and carefully.[10]

Experimental Workflow Diagram

Caption: Stepwise workflow for the Friedel-Crafts acylation of indole.

Step-by-Step Procedure

1. Reaction Setup:

-

Ensure all glassware is thoroughly dried in an oven and assembled while hot, or flame-dried under vacuum, to remove any residual water.[9]

-

Assemble a round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet.

-

Flush the entire system with the inert gas.

2. Reagent Addition:

-

In the reaction flask, dissolve indole (1.0 equiv.) in anhydrous dichloromethane (approx. 0.2-0.5 M solution).

-

Cool the stirred solution to 0 °C using an ice/water bath.

-

Slowly add diethylaluminum chloride solution (1.1 equiv.) to the indole solution via syringe or cannula while maintaining the temperature at 0 °C.

-

Stir the mixture for 15-20 minutes at 0 °C.

-

Add the acyl chloride (1.1 equiv.) dropwise to the reaction mixture using the addition funnel over a period of 10-15 minutes.[9] Ensure the temperature does not rise significantly during the addition.

3. Reaction and Monitoring:

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the required time (typically 30 minutes to 2 hours).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (indole) is consumed.

4. Workup and Isolation:

-

In a separate beaker, prepare a mixture of crushed ice and a small amount of concentrated HCl.[10]

-

Carefully and slowly pour the reaction mixture into the stirred ice/HCl mixture to quench the reaction and decompose the aluminum complexes.[9][10]

-

Transfer the entire mixture to a separatory funnel.

-

Separate the organic layer. Extract the aqueous layer with two additional portions of dichloromethane.[10]

-

Combine all organic layers.

-

Wash the combined organic layer sequentially with:

5. Purification:

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[9]

-

Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.[9]

-

Purify the crude residue by flash column chromatography on silica gel or by recrystallization to yield the pure 3-acylindole.[9]

6. Characterization:

-

Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) to confirm its identity and purity.

References

- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 2. Acylation of indole under Friedel-Crafts conditions-an improved method to obtain 3-acylindoles regioselectively - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 8. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

- 9. benchchem.com [benchchem.com]

- 10. websites.umich.edu [websites.umich.edu]

Applications of 3-Propionylindole in Medicinal Chemistry: A Detailed Guide for Researchers

For researchers, scientists, and drug development professionals, the 3-propionylindole scaffold represents a versatile and promising starting point for the discovery of novel therapeutic agents. This document provides detailed application notes and experimental protocols for leveraging this chemical moiety in medicinal chemistry, with a focus on its anticancer, anti-inflammatory, and antimicrobial properties.

Application Notes

The indole nucleus is a well-established "privileged structure" in medicinal chemistry, and the addition of a propionyl group at the 3-position provides a key handle for synthetic modification and interaction with various biological targets.[1] Derivatives of 3-propionylindole have demonstrated a broad spectrum of pharmacological activities.

Anticancer Applications

Derivatives of 3-propionylindole and related indole structures have shown significant potential as anticancer agents.[2][3] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[4]

One of the primary mechanisms involves the modulation of critical signaling cascades. For instance, certain indole derivatives have been shown to inhibit the PI3K/Akt/mTOR and MAPK signaling pathways, which are frequently dysregulated in various cancers.[1][5][6][7] Inhibition of these pathways can lead to decreased cell proliferation and increased apoptosis. Furthermore, some derivatives have been found to interfere with tubulin polymerization, a key process in cell division, leading to cell cycle arrest in the G2/M phase.[4]

The cytotoxic effects of these compounds have been evaluated against a range of cancer cell lines, with some derivatives exhibiting potent activity with low micromolar to nanomolar IC50 values.[2][8]

Quantitative Data on Anticancer Activity of Indole Derivatives:

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 3-Substituted-2-oxindole hybrids | CCRF-CEM (Leukemia) | 0.01 - 0.1 | [2] |

| Pyrido[3,4-b]indoles | MDA-MB-468 (Breast) | 0.08 | [8] |

| Pyrido[3,4-b]indoles | HCT116 (Colon) | 0.13 | [8] |

| Pyrido[3,4-b]indoles | A375 (Melanoma) | 0.13 | [8] |

| Pyrido[3,4-b]indoles | Panc-1 (Pancreatic) | 0.2 | [8] |

| 3-Aroyl-1H-indole derivatives | HT29 (Colon) | Nanomolar range | [4] |

| 3-Aroyl-1H-indole derivatives | HepG2 (Liver) | Nanomolar range | [4] |

| 3-Aroyl-1H-indole derivatives | HCT116 (Colon) | Nanomolar range | [4] |

Signaling Pathway for Anticancer Activity of 3-Propionylindole Derivatives:

Anti-inflammatory Applications

Chronic inflammation is a hallmark of numerous diseases, and targeting inflammatory pathways is a key therapeutic strategy. 3-Propionylindole derivatives have emerged as potent anti-inflammatory agents.[9][10][11] Their mechanism of action often involves the suppression of pro-inflammatory signaling cascades, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[10][12]

Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), these pathways trigger the production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[10][13] 3-Propionylindole derivatives have been shown to inhibit the phosphorylation of key proteins in these pathways, such as p65 (a subunit of NF-κB) and IκBα, thereby preventing the nuclear translocation of NF-κB and subsequent gene transcription of pro-inflammatory mediators.[10] This leads to a dose-dependent reduction in the secretion of TNF-α and IL-6.[10][11]

Quantitative Data on Anti-inflammatory Activity of Indole Derivatives:

| Compound | Assay | Target | Inhibition | Reference |

| 3-(3-hydroxyphenyl)-indolin-2-one | NO Production (LPS-stimulated RAW264.7 cells) | iNOS | Concentration-dependent inhibition | [10][11] |

| 3-(3-hydroxyphenyl)-indolin-2-one | Cytokine Production (LPS-stimulated RAW264.7 cells) | TNF-α, IL-6 | Concentration-dependent suppression | [10][11] |

| Indole-3-propionic acid | IL-1β-induced chondrocytes | NF-κB pathway | Inhibition of activation | [12] |

Signaling Pathway for Anti-inflammatory Activity of 3-Propionylindole Derivatives:

Antimicrobial Applications

The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. 3-Propionylindole derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[14][15][16] The indole scaffold itself is a key component of many natural and synthetic antimicrobial compounds.

The mode of action for these derivatives can vary. Some have been shown to inhibit essential bacterial enzymes, while others may disrupt the integrity of the microbial cell membrane.[3] For example, some indole derivatives have been identified as inhibitors of the NorA efflux pump in Staphylococcus aureus, a mechanism that contributes to antibiotic resistance.[16] The antibacterial and antifungal efficacy is often evaluated by determining the Minimum Inhibitory Concentration (MIC), with several derivatives showing activity in the low microgram per milliliter range.[16]

Quantitative Data on Antimicrobial Activity of Indole Derivatives:

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Indole-triazole derivatives | S. aureus | 3.125 - 50 | [16] |

| Indole-triazole derivatives | MRSA | 3.125 - 50 | [16] |

| Indole-triazole derivatives | E. coli | 3.125 - 50 | [16] |

| Indole-triazole derivatives | B. subtilis | 3.125 - 50 | [16] |

| Indole-triazole derivatives | C. albicans | 3.125 - 50 | [16] |

| Indole-triazole derivatives | C. krusei | 3.125 - 50 | [16] |

| 3-Alkylidene-2-indolone derivatives | S. aureus ATCC 6538 | 0.5 | |

| 3-Alkylidene-2-indolone derivatives | MRSA ATCC 43300 | 0.5 |

Experimental Protocols

To facilitate the investigation of 3-propionylindole derivatives, this section provides detailed protocols for key in vitro assays.

General Experimental Workflow:

Protocol 1: MTT Assay for Cytotoxicity

This protocol is used to assess the effect of a compound on cell viability and proliferation.

Materials:

-

96-well microtiter plates

-

Cancer cell lines (e.g., MCF-7, A549)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Test compound (3-propionylindole derivative) dissolved in DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[2] Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (DMSO) and a blank (medium only).[2] Incubate for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[17]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[18]

-

Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[8] Measure the absorbance at 570 nm using a microplate reader.[17]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Test compound dissolved in a suitable solvent (e.g., DMSO)

-

Positive control antibiotic/antifungal

-

Microplate reader or visual inspection

Procedure:

-

Compound Dilution: Prepare a serial two-fold dilution of the test compound in the broth medium directly in the 96-well plate. The final volume in each well should be 50 µL.

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism in the broth medium to a final concentration of approximately 5 x 10^5 CFU/mL.[19]

-

Inoculation: Add 50 µL of the microbial inoculum to each well containing the compound dilutions.[19] Include a growth control (inoculum without compound) and a sterility control (broth only).

-

Incubation: Incubate the plate at 37°C for 16-24 hours.[19]

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[19] This can be determined by visual inspection or by measuring the optical density at 600 nm.

Protocol 3: Western Blot Analysis for Signaling Pathway Modulation

This protocol is used to detect and quantify changes in the expression and phosphorylation of specific proteins in a signaling pathway.

Materials:

-

Cell culture plates

-

Cells of interest (e.g., cancer cells, macrophages)

-

Test compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-p65, anti-p65, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Seed cells and treat with the test compound at various concentrations for the desired time. Wash the cells with ice-cold PBS and lyse them with lysis buffer on ice.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

-

SDS-PAGE: Normalize protein concentrations and load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel. Run the gel to separate the proteins by size.[20]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[20]

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.[20] Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[20]

-

Detection and Analysis: Wash the membrane and apply the ECL substrate.[20] Capture the chemiluminescent signal using an imaging system. Perform densitometric analysis of the bands to quantify the relative protein expression or phosphorylation levels, normalizing to a loading control like β-actin.

Protocol 4: ELISA for Cytokine Measurement

This protocol quantifies the concentration of specific cytokines (e.g., TNF-α, IL-6) in cell culture supernatants.

Materials:

-

96-well ELISA plate pre-coated with capture antibody

-

Cell culture supernatants from treated and control cells

-

Detection antibody (biotinylated)

-

Streptavidin-HRP

-